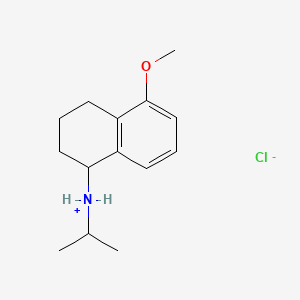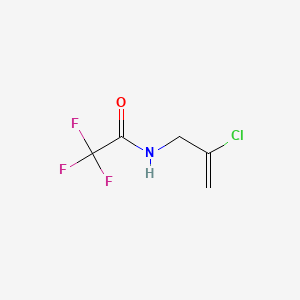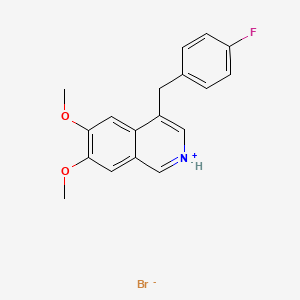
6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide typically involves the reaction of 6,7-dimethoxyisoquinoline with p-fluorobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Benzyl-substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features.
1-(2-Fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium bromide: Another isoquinoline derivative with a fluorobenzyl group.
Uniqueness
6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and fluorobenzyl groups makes it a valuable compound for various research applications .
Properties
CAS No. |
32871-45-7 |
|---|---|
Molecular Formula |
C18H17BrFNO2 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)7-12-3-5-15(19)6-4-12;/h3-6,8-11H,7H2,1-2H3;1H |
InChI Key |
DSPGJARJNYKELQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=C(C=C3)F)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


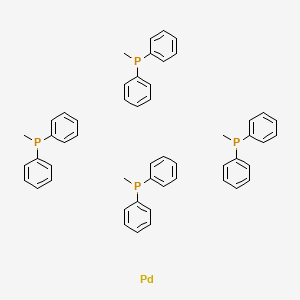

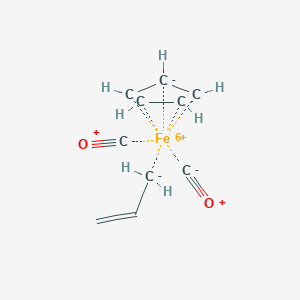
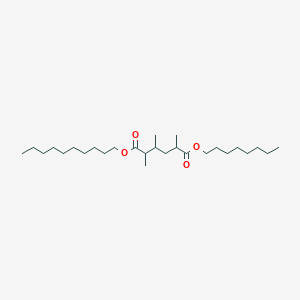
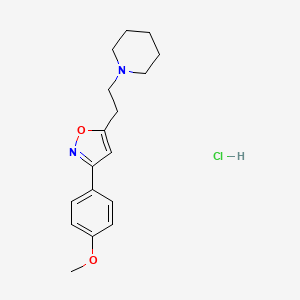

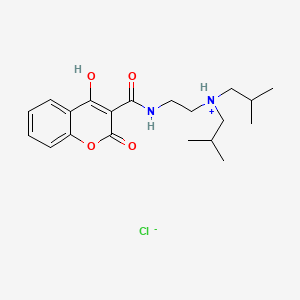
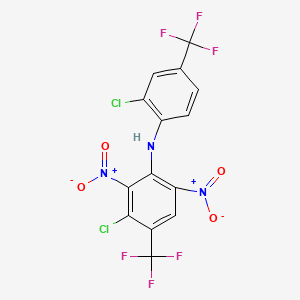
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
